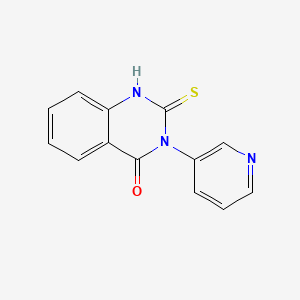

2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3OS/c17-12-10-5-1-2-6-11(10)15-13(18)16(12)9-4-3-7-14-8-9/h1-8H,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKDBLWQYGIZDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369385 | |

| Record name | 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26670232 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

119426-82-3 | |

| Record name | 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The quinazolinone scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document details the primary synthetic strategy, which involves the condensation of anthranilic acid with 3-pyridyl isothiocyanate. It offers an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, characterization methods, and critical insights into process optimization. The guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged structure in drug development, renowned for its broad spectrum of pharmacological activities.[2][3] The fusion of a pyrimidine ring with a benzene ring creates a bicyclic system that can be readily functionalized at various positions to modulate its biological and physicochemical properties. Derivatives of quinazolinone have been investigated and developed for their potential as:

-

Anticancer Agents: Exhibiting activity against various cancer cell lines.[4]

-

Antimicrobial Agents: Showing efficacy against both Gram-positive and Gram-negative bacteria.[1][5]

-

Anti-inflammatory and Analgesic Agents: Demonstrating potent effects in preclinical models.[6]

-

Anticonvulsant and Antiviral compounds. [7]

The target molecule, this compound, incorporates three key structural motifs:

-

The Quinazolin-4(3H)-one Core: The foundational pharmacophore.

-

A 2-mercapto Group: This sulfur-containing functional group can act as a key site for further derivatization (S-alkylation) to generate a library of new compounds and may play a crucial role in binding to biological targets.[6][8]

-

A 3-pyridin-3-yl Substituent: The inclusion of a pyridine ring, a common bioisostere of a phenyl ring, can enhance solubility, introduce hydrogen bonding capabilities, and alter the molecule's electronic profile, often leading to improved pharmacokinetic properties and target engagement.

Core Synthesis Strategy and Mechanism

The most direct and widely employed method for synthesizing 2-mercapto-3-substituted-quinazolin-4(3H)-ones is the cyclocondensation reaction between anthranilic acid and a corresponding isothiocyanate.[9][10]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the quinazolinone ring, identifying anthranilic acid and 3-pyridyl isothiocyanate as the primary starting materials.

Caption: Retrosynthetic approach for the target molecule.

Reaction Mechanism

The reaction proceeds through a two-stage mechanism: initial thiourea formation followed by intramolecular cyclization and dehydration.

-

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amino group (-NH₂) of anthranilic acid on the electrophilic carbon atom of the isothiocyanate (-N=C=S) group of 3-pyridyl isothiocyanate.

-

Thiourea Intermediate Formation: This addition results in the formation of an N-(2-carboxyphenyl)-N'-(pyridin-3-yl)thiourea intermediate.

-

Intramolecular Cyclization: The carboxylic acid group of the intermediate, often facilitated by heat or a mild base, then undergoes an intramolecular nucleophilic acyl substitution with one of the thiourea nitrogens.

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic quinazolinone ring system.

Caption: Key stages of the reaction mechanism.

Experimental Protocol

This protocol is an adaptation of established procedures for the synthesis of analogous compounds.[9]

Synthesis of Precursor: 3-Pyridyl Isothiocyanate

If not commercially available, 3-pyridyl isothiocyanate can be synthesized from 3-aminopyridine. A common method involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with a desulfurizing agent like iron(III) chloride or trichloroisocyanuric acid.[11][12]

Main Synthesis Protocol

Caption: A high-level experimental workflow diagram.

Reagents and Materials:

-

Anthranilic acid

-

3-Pyridyl isothiocyanate

-

Absolute Ethanol (Solvent)

-

Triethylamine (Base)

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

Step-by-Step Procedure:

-

Charging the Flask: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add anthranilic acid (e.g., 10 mmol, 1.37 g).

-

Dissolution and Addition: Add absolute ethanol (40 mL) to the flask and stir until the anthranilic acid is mostly dissolved. To this suspension, add 3-pyridyl isothiocyanate (10 mmol, 1.36 g) followed by triethylamine (15 mmol, 2.1 mL).

-

Expert Insight: Triethylamine acts as a base. While not always strictly necessary, it can facilitate the reaction by deprotonating the carboxylic acid, preventing unwanted side reactions and potentially increasing the rate of the final cyclization step.[9]

-

-

Reaction under Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle. Maintain a gentle reflux with continuous stirring for 3-5 hours.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture) to observe the consumption of starting materials and the formation of the product.

-

Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A precipitate of the product should form. The mixture can be further cooled in an ice bath to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filtered solid with a small amount of cold ethanol to remove any residual soluble impurities.

-

Purification and Drying: The crude product can be purified by recrystallization from hot ethanol to yield a pure solid. Dry the final product under vacuum.

Data and Characterization

The synthesized compound must be characterized to confirm its identity and purity.

Expected Results

The following table summarizes typical data expected from this synthesis.

| Parameter | Expected Value/Observation |

| Physical Appearance | Yellowish or off-white solid |

| Yield | 75-90% (Varies with conditions) |

| Melting Point | >200°C (Specific to the compound) |

| Solubility | Sparingly soluble in common organic solvents, soluble in DMSO |

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆): Expect to see aromatic protons from both the quinazolinone and pyridine rings, typically in the range of δ 7.0-9.0 ppm. A broad singlet corresponding to the -SH proton (or NH proton in the thione tautomer) may also be observed.

-

¹³C NMR (DMSO-d₆): Signals for the carbonyl carbon (C=O) would appear around δ 160-170 ppm, and the thiocarbonyl carbon (C=S) around δ 175-185 ppm. Aromatic carbons will be in the δ 115-150 ppm range.

-

FT-IR (KBr, cm⁻¹): Key peaks would include C=O stretching (around 1680 cm⁻¹), C=S stretching, N-H stretching (if in thione form, around 3100-3300 cm⁻¹), and C=C aromatic stretching.

-

Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the product (C₁₄H₁₀N₄OS).

Process Optimization and Green Chemistry Considerations

While the described protocol is robust, several modifications can be explored for process improvement and to align with green chemistry principles.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[7][13]

-

Solvent-Free Conditions: Some syntheses of quinazolinones can be performed under solvent-free conditions by heating the neat reactants, which minimizes solvent waste.[5]

-

Use of Greener Solvents: Exploring deep eutectic solvents (DESs) as an alternative to volatile organic solvents like ethanol has been shown to be effective for this class of reaction.[10] These solvents are often biodegradable, have low toxicity, and are non-flammable.

-

Catalyst Optimization: While triethylamine is effective, other bases or catalysts could be explored. For instance, the use of β-cyclodextrin in an aqueous medium has been reported as a green phase-transfer catalyst for similar syntheses.[14]

Conclusion

The synthesis of this compound is reliably achieved through the well-established cyclocondensation of anthranilic acid and 3-pyridyl isothiocyanate. The procedure is straightforward, high-yielding, and amenable to modifications for process optimization and green chemistry applications. The resulting compound serves as a valuable scaffold for further chemical exploration in the pursuit of novel therapeutic agents, leveraging the rich pharmacological history of the quinazolinone core.

References

-

Šačkus, A., et al. (2018). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society. [Link]

-

Talebpour, Z., et al. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Reports in Pharmaceutical Sciences. [Link]

-

Ghiurca, M., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules. [Link]

-

Boya, P., et al. (2022). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Al-Bayati, R. I. H., & Moustafa, A. H. (2018). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. Celal Bayar University Journal of Science. [Link]

-

Foroughi, F., et al. (2015). Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic acid. ResearchGate. [Link]

-

Komar, M., et al. (2022). Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. ResearchGate. [Link]

-

Alagarsamy, V., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry. [Link]

-

Abdel Hamid, S. G., et al. (2000). Substituted Quinazolines, 1. Synthesis and Antitumor Activity of Certain Substituted 2-Mercapto-4(3H)-quinazolinone Analogs. ResearchGate. [Link]

-

Warrier, T., et al. (2016). 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

-

Khalaf, H. S., et al. (2020). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry. [Link]

-

Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. (n.d.). RSC Publishing. [Link]

-

Li, Y., et al. (2017). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Molecules. [Link]

-

Synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d] pyrimidin-4(3H)-ones as new analgesic, anti-inflammatory agents. (2019). LookChem. [Link]

-

Kumar, D., et al. (2022). Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. ResearchGate. [Link]

-

Recent Advancement in the Synthesis of Isothiocyanates. (n.d.). ChemComm. [Link]

-

Synthesis and antimicrobial study of mercaptoquinazolin derivatives. (2024). JGPT. [Link]

-

Drake, N. L., & Eaker, C. M. (1949). 3-aminopyridine. Organic Syntheses. [Link]

-

Kirilova, E., et al. (2024). Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label. Bulgarian Chemical Communications. [Link]

-

Chen, W-C., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Organic & Biomolecular Chemistry. [Link]

-

El-Hashash, M. A., et al. (2011). Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride. ResearchGate. [Link]

-

A literature review on pharmacological aspects, docking studies and synthetic approaches of quinazoline and quinazolinone derivatives. (2024). Archiv der Pharmazie. [Link]

-

Al-Suhaimi, K. M., et al. (2024). A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. PubMed. [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. JU | A literature review on pharmacological aspects, docking [aljouf-demo.accessapp.tn]

- 3. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. ijarsct.co.in [ijarsct.co.in]

A Technical Guide to the Chemical Properties and Synthetic Pathways of 2-Mercapto-3-(pyridin-3-yl)quinazolin-4(3H)-one

Abstract

This technical guide provides an in-depth exploration of the chemical properties, synthesis, and analytical characterization of 2-mercapto-3-(pyridin-3-yl)quinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The quinazolinone scaffold is a well-established pharmacophore, and its derivatization offers a pathway to novel therapeutic agents.[1][2] This document details the molecule's structural features, including its thiol-thione tautomerism, and outlines a robust, mechanistically-grounded synthetic protocol. Furthermore, it covers essential spectroscopic signatures for structural verification and discusses the compound's chemical reactivity, highlighting its potential for further derivatization in drug discovery programs. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this promising molecular entity.

Introduction to the Quinazolinone Scaffold

The quinazolinone ring system, a fusion of benzene and pyrimidine rings, is a privileged scaffold in drug discovery.[2] Its rigid structure and ability to participate in various non-covalent interactions make it an ideal foundation for designing molecules that can bind to biological targets with high affinity and specificity. Derivatives of quinazolin-4(3H)-one are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][3][4]

The introduction of a mercapto (-SH) group at the C2 position and a pyridine ring at the N3 position creates the title compound, 2-mercapto-3-(pyridin-3-yl)quinazolin-4(3H)-one. This specific substitution pattern is of particular interest for several reasons:

-

The 2-Mercapto Group: This functional group is a versatile handle for chemical modification and can act as a hydrogen bond donor or acceptor. It also introduces the potential for thiol-thione tautomerism, which can influence the molecule's electronic properties and binding interactions.[5]

-

The 3-Pyridyl Substituent: The pyridine ring introduces a basic nitrogen atom, which can be protonated under physiological conditions, potentially improving aqueous solubility and allowing for ionic interactions with biological targets. Its aromatic nature also provides a platform for π-π stacking interactions.

This guide will elucidate the core chemical characteristics of this molecule, providing a foundational understanding for its application in research and development.

Molecular Structure and Physicochemical Properties

Chemical Structure and Tautomerism

A critical chemical feature of 2-mercapto-quinazolinones is their existence in a tautomeric equilibrium between the thiol and thione forms. The thione form is generally considered the more stable tautomer in the solid state and in most solvents. This equilibrium is crucial as it dictates the molecule's reactivity and its potential interactions with biological macromolecules.

Predicted Physicochemical Properties

The following table summarizes the key physicochemical properties predicted for 2-mercapto-3-(pyridin-3-yl)quinazolin-4(3H)-one. These values are essential for anticipating its behavior in biological systems and for designing formulation strategies.

| Property | Predicted Value | Source / Method |

| Molecular Formula | C₁₃H₉N₃OS | - |

| Molecular Weight | 255.30 g/mol | - |

| Melting Point (°C) | >300 (predicted) | Based on similar 2-mercaptoquinazolinones[6] |

| XLogP3 | 2.1 | PubChem (CID 1547942) |

| Hydrogen Bond Donors | 1 | PubChem (CID 1547942) |

| Hydrogen Bond Acceptors | 3 | PubChem (CID 1547942) |

| Topological Polar Surface Area | 71.9 Ų | PubChem (CID 1547942) |

Synthesis and Mechanistic Insights

The synthesis of 2-mercapto-3-substituted quinazolin-4(3H)-ones is well-documented, often employing green chemistry principles for improved efficiency and environmental compatibility.[7] The most direct and convergent approach involves the condensation of anthranilic acid with an appropriate isothiocyanate.

Retrosynthetic Analysis

The retrosynthetic analysis reveals a straightforward disconnection at the thiourea linkage, pointing to anthranilic acid and 3-isothiocyanatopyridine as the primary starting materials. This approach is highly efficient as it constructs the core heterocyclic system in a single step.

Proposed Synthetic Protocol

This protocol utilizes a deep eutectic solvent (DES) as a green and effective medium, which can enhance reaction rates and simplify product isolation.[7]

Materials:

-

Anthranilic acid

-

3-Isothiocyanatopyridine

-

Choline chloride

-

Urea

-

Ethanol

-

Deionized water

Protocol:

-

Preparation of the Deep Eutectic Solvent (DES):

-

Combine choline chloride and urea in a 1:2 molar ratio in a round-bottom flask.

-

Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed. This is the reaction medium.

-

Causality Insight: The DES serves as both a solvent and a catalyst, promoting the reaction through hydrogen bonding interactions while avoiding volatile and toxic organic solvents.

-

-

Condensation Reaction:

-

To the pre-formed DES at 80°C, add anthranilic acid (1.0 equivalent). Stir until fully dissolved.

-

Add 3-isothiocyanatopyridine (1.1 equivalents) dropwise to the solution.

-

Maintain the reaction at 80-90°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).

-

Self-Validation: The reaction is considered complete upon the disappearance of the starting materials (anthranilic acid) as observed by TLC.

-

-

Product Isolation and Purification:

-

After completion, cool the reaction mixture to room temperature.

-

Add cold deionized water to the flask. The product will precipitate out of the aqueous medium as the DES dissolves.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water to remove the DES.

-

Recrystallize the crude product from hot ethanol to yield pure 2-mercapto-3-(pyridin-3-yl)quinazolin-4(3H)-one.

-

Dry the final product under vacuum.

-

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The expected data provides a benchmark for validating the successful synthesis of the target compound.

| Technique | Expected Observations |

| FT-IR (cm⁻¹) | ~3200-3100 (N-H stretch), ~1680 (C=O amide stretch), ~1610 (C=N stretch), ~1250 (C=S stretch)[8] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~12.5-13.5 (s, 1H, SH/NH tautomer), ~8.5-8.8 (m, 2H, pyridyl-H), ~7.2-8.2 (m, 6H, Ar-H)[9] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~176 (C=S), ~162 (C=O), ~148 (C-pyridyl), ~140 (C-pyridyl), ~120-135 (Ar-C) |

| Mass Spec. (ESI-MS) | [M+H]⁺ at m/z 256.05 |

Experimental Workflow for Characterization

Chemical Reactivity and Derivatization Potential

The primary site of reactivity on 2-mercapto-3-(pyridin-3-yl)quinazolin-4(3H)-one is the exocyclic sulfur atom. This nucleophilic sulfur is readily alkylated, providing a gateway to a vast library of derivatives.

S-Alkylation: The reaction with various alkyl or aryl halides in the presence of a mild base (e.g., K₂CO₃ or triethylamine) in a polar aprotic solvent like DMF or acetone yields the corresponding 2-(alkylthio) or 2-(arylthio) derivatives.[9][10] This is a cornerstone reaction for structure-activity relationship (SAR) studies, allowing for the systematic exploration of substituents at the C2 position.

Example Reaction: Synthesis of a Thioether Derivative

Where R-X can be, for example, benzyl bromide, ethyl bromoacetate, or propargyl bromide.[10][11] These reactions are crucial for creating compounds that can be further modified or that possess improved pharmacological properties. For instance, alkylation with ethyl bromoacetate produces an ester that can be converted into hydrazides, amides, or other heterocyclic systems.[11][12]

Potential Applications in Drug Discovery

The structural motifs present in 2-mercapto-3-(pyridin-3-yl)quinazolin-4(3H)-one suggest several potential applications in drug discovery:

-

Kinase Inhibition: The quinazolinone core is a well-known hinge-binding motif found in numerous FDA-approved kinase inhibitors. Modifications at the C2 and N3 positions can be tailored to target the specific contours of an ATP-binding pocket.

-

Antimicrobial Agents: Quinazolinone derivatives have demonstrated significant activity against various bacterial and fungal strains.[3][9] The mercapto group and its thioether derivatives can be crucial for this activity.

-

Antitubercular Activity: Specific 2-mercapto-quinazolinones have been identified as inhibitors of Mycobacterium tuberculosis, potentially by targeting enzymes like the type II NADH dehydrogenase (NDH-2).[5]

-

Anticonvulsant Activity: SAR studies have shown that substitutions on the quinazolinone ring system are significant for anticonvulsant activity.[2][4]

The title compound serves as a valuable platform for generating compound libraries to screen against these and other biological targets.

Conclusion

2-Mercapto-3-(pyridin-3-yl)quinazolin-4(3H)-one is a heterocyclic compound with significant synthetic versatility and high potential for drug discovery. Its key chemical properties are defined by the stable quinazolinone core, the reactive 2-mercapto group, and the influential 3-pyridyl substituent. The straightforward and green-compliant synthesis makes it an accessible starting point for medicinal chemistry campaigns. A thorough understanding of its structure, reactivity, and spectroscopic characteristics, as outlined in this guide, is fundamental for any researcher aiming to explore the vast therapeutic potential of the quinazolinone scaffold.

References

-

Title: Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin Source: International Journal of Advanced Research in Science, Communication and Technology (ijarsct) URL: [Link]

-

Title: The physicochemical characters of quinazoline, 2-quinazolinone,... Source: ResearchGate URL: [Link]

-

Title: Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods Source: ResearchGate URL: [Link]

-

Title: 4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties Source: ResearchGate URL: [Link]

-

Title: Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone Source: Iraqi Journal of Science URL: [Link]

-

Title: 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties Source: Semantic Scholar URL: [Link]

-

Title: 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure–Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization Source: PMC - NIH URL: [Link]

-

Title: Quinazolinones, the Winning Horse in Drug Discovery Source: PMC - PubMed Central URL: [Link]

-

Title: Physicochemical properties of synthesized compounds Source: ResearchGate URL: [Link]

-

Title: Synthesis of 2-substituted-4(3H)-quinazolinones 4. Source: ResearchGate URL: [Link]

-

Title: Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride Source: ResearchGate URL: [Link]

-

Title: 2-Mercaptopyridine Source: PubChem - NIH URL: [Link]

-

Title: Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxid Source: Chemical Methodologies URL: [Link]

-

Title: Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents Source: ResearchGate URL: [Link]

-

Title: Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one Source: ResearchGate URL: [Link]

-

Title: Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives Source: Scientific & Academic Publishing URL: [Link]

-

Title: View of Synthesis, Identification and Evaluation Biological Activity for Some New Triazole, Triazoline and Tetrazoline Derivatives From 2-Mercapto-3-phenyl-4(3H)Quinazolinone Source: Journal of Education and scientific Studies URL: [Link]

-

Title: Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives Source: ResearchGate URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure–Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-巯基-4(3H)-喹唑酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. chemmethod.com [chemmethod.com]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 11. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of the heterocyclic compound 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through detailed spectral interpretation. The guide outlines the theoretical basis for predicted chemical shifts, discusses expected coupling patterns, and presents a robust experimental protocol for acquiring high-quality NMR data.

Introduction: The Significance of this compound

Quinazolinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The specific compound, this compound, incorporates both the quinazolinone scaffold and a pyridine ring, suggesting a potential for unique biological interactions. Accurate structural characterization is the cornerstone of understanding its chemical behavior and therapeutic potential. NMR spectroscopy is an unparalleled tool for this purpose, providing precise information about the molecular structure in solution.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the quinazolinone ring system and the pyridin-3-yl substituent. The chemical shifts are influenced by the electronic environment of each proton, including inductive effects from heteroatoms and anisotropic effects from the aromatic rings. The spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm) and a characteristic signal for the mercapto (-SH) proton, which can be broad and its chemical shift concentration-dependent.

Key Features of the Predicted ¹H NMR Spectrum:

-

Quinazolinone Protons (H-5, H-6, H-7, H-8): These four protons on the benzene ring of the quinazolinone core will appear in the aromatic region. Their specific chemical shifts and multiplicities will be governed by their position relative to the electron-withdrawing carbonyl group and the fused pyrimidine ring. Typically, H-5 is the most downfield of these due to the anisotropic effect of the carbonyl group.

-

Pyridine Protons (H-2', H-4', H-5', H-6'): The protons of the 3-substituted pyridine ring will also resonate in the aromatic region. The proton at the 2'-position is expected to be the most downfield due to its proximity to the nitrogen atom.

-

Mercapto Proton (-SH): The thiol proton is expected to appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. It is also readily exchangeable with D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-5 | ~8.20 | Doublet of doublets (dd) | ~8.0, 1.5 |

| H-7 | ~7.90 | Triplet of doublets (td) | ~8.0, 1.5 |

| H-6 | ~7.60 | Triplet of doublets (td) | ~8.0, 1.0 |

| H-8 | ~7.50 | Doublet of doublets (dd) | ~8.0, 1.0 |

| H-2' | ~8.80 | Doublet | ~2.5 |

| H-6' | ~8.70 | Doublet of doublets (dd) | ~5.0, 1.5 |

| H-4' | ~7.95 | Doublet of triplets (dt) | ~8.0, 2.0 |

| H-5' | ~7.55 | Doublet of doublets (dd) | ~8.0, 5.0 |

| SH | Variable (e.g., ~13.0) | Broad Singlet | - |

Note: These are predicted values based on analogous structures from the literature. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information, revealing the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of neighboring atoms.

Key Features of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (C-4): The carbonyl carbon of the quinazolinone ring is expected to be significantly downfield, typically in the range of δ 160-180 ppm.

-

Thione Carbon (C-2): The carbon of the C=S group will also be downfield, with a characteristic chemical shift around δ 175-180 ppm.[1]

-

Aromatic Carbons: The remaining aromatic carbons of the quinazolinone and pyridine rings will appear in the typical aromatic region of δ 110-155 ppm. The carbons directly attached to nitrogen atoms (C-8a, C-2', C-6') will be deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 | ~162.0 |

| C-2 | ~176.0 |

| C-8a | ~148.0 |

| C-4a | ~121.0 |

| C-5 | ~127.0 |

| C-6 | ~127.5 |

| C-7 | ~135.0 |

| C-8 | ~116.0 |

| C-2' | ~150.0 |

| C-3' | ~135.0 |

| C-4' | ~124.0 |

| C-5' | ~137.0 |

| C-6' | ~149.0 |

Note: These are predicted values based on analogous structures from the literature. Actual experimental values may vary.

Structural Visualization

To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure with annotated proton and carbon atoms.

Caption: Molecular structure with ¹H assignments.

Caption: Molecular structure with ¹³C assignments.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent due to the compound's likely good solubility and the ability to observe exchangeable protons like the -SH and any potential N-H protons. Deuterated chloroform (CDCl₃) can also be used, but solubility may be a limiting factor.

-

Concentration: Prepare a solution of approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If using a modern spectrometer, the residual solvent peak can also be used for referencing (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).[2]

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, should be sufficient to cover the expected chemical shift range.

-

Acquisition Time: An acquisition time of at least 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 2-5 seconds to allow for full relaxation of the protons.

-

Number of Scans: 16-64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on a Bruker spectrometer) to simplify the spectrum to singlets for each carbon.

-

Spectral Width: A spectral width of approximately 220 ppm, centered around 100 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

3. Data Processing:

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the transformed spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the spectrum to TMS (0.00 ppm) or the residual solvent peak.

4. 2D NMR Experiments (for unambiguous assignments):

For definitive assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:

-

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

By following this comprehensive protocol, researchers can obtain high-quality, reproducible ¹H and ¹³C NMR data for this compound, enabling its unambiguous structural confirmation.

References

-

MDPI. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]

-

National Center for Biotechnology Information. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. [Link]

-

National Center for Biotechnology Information. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. [Link]

-

Semantic Scholar. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. [Link]

Sources

Mass spectrometry analysis of 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Mercapto-3-pyridin-3-ylquinazolin-4(3H)-one

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a quinazolinone core, a mercapto group, and a pyridinyl substituent, presents a unique analytical challenge and opportunity. Understanding its behavior under mass spectrometric conditions is paramount for its unambiguous identification, structural elucidation, and quantification in complex biological matrices. This guide provides a comprehensive, in-depth exploration of the mass spectrometry analysis of this compound, from initial sample preparation to advanced structural characterization and quantitative analysis. We will delve into the rationale behind methodological choices, offering field-proven insights to guide researchers in their analytical endeavors.

Foundational Analysis: Structure and Expected Ionization

A thorough mass spectrometry analysis begins with a fundamental understanding of the analyte's structure. This compound possesses several key features that dictate its behavior in the mass spectrometer:

-

Quinazolinone Core: A robust, aromatic system that forms the backbone of the molecule.

-

Pyridinyl Group: A basic nitrogen-containing ring that is a prime site for protonation in positive-ion mode electrospray ionization (ESI).

-

Mercapto Group: This group can exist in tautomeric forms (thiol and thione) and is a potential site for deprotonation in negative-ion mode ESI.

Given these features, Electrospray Ionization (ESI) is the recommended ionization technique due to its soft ionization nature, which is ideal for preserving the molecular ion.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a robust workflow for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol or DMSO.

-

Working Standard (1 µg/mL): Dilute the stock solution 1:1000 in a 50:50 mixture of methanol and deionized water. This working standard can be used for direct infusion or for creating a calibration curve for quantitative analysis.

Liquid Chromatography Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) | Provides good retention and peak shape for moderately polar heterocyclic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive-ion mode ESI and provides sharp peaks. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the compound from the reverse-phase column. |

| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate. | A standard gradient for screening and analysis of small molecules. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 5 µL | A typical injection volume for modern LC-MS systems. |

Mass Spectrometry Parameters

| Parameter | Positive Ion Mode (Recommended) | Negative Ion Mode (Alternative) | Rationale |

| Ionization Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) | ESI is a soft ionization technique suitable for polar and thermally labile molecules. |

| Capillary Voltage | 3.5 kV | -3.0 kV | Optimizes the spray and ionization efficiency. |

| Source Temperature | 150 °C | 150 °C | A lower source temperature can help to minimize in-source fragmentation. |

| Desolvation Gas | Nitrogen at 800 L/hr | Nitrogen at 800 L/hr | Aids in the desolvation of droplets. |

| Desolvation Temp. | 350 °C | 350 °C | Ensures complete solvent evaporation. |

| Collision Gas | Argon | Argon | Used for collision-induced dissociation (CID) in the MS/MS experiments. |

| MS1 Scan Range | m/z 100-500 | m/z 100-500 | Covers the expected molecular ion and potential fragments. |

| MS/MS Scans | Product ion scans of the protonated molecule [M+H]⁺ | Product ion scans of the deprotonated molecule [M-H]⁻ | To elucidate the fragmentation pathways. |

Data Interpretation: Decoding the Mass Spectra

Expected Molecular Ions and High-Resolution Mass Spectrometry

The elemental composition of this compound is C₁₄H₁₀N₄OS. The monoisotopic mass can be calculated and confirmed using a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap.

| Ion | Elemental Composition | Calculated Monoisotopic Mass (Da) |

| [M+H]⁺ | C₁₄H₁₁N₄OS⁺ | 283.0675 |

| [M-H]⁻ | C₁₄H₉N₄OS⁻ | 281.0529 |

| [M+Na]⁺ | C₁₄H₁₀N₄OSNa⁺ | 305.0494 |

Confirmation of the measured mass to within 5 ppm of the calculated mass provides strong evidence for the elemental composition of the molecule.

Proposed Fragmentation Pathway (Positive Ion Mode)

The fragmentation of the [M+H]⁺ ion is predicted to occur through several key pathways, primarily involving the cleavage of the bonds connecting the substituent groups to the quinazolinone core.

Caption: Proposed fragmentation pathway for [M+H]⁺ of this compound.

Explanation of Key Fragments:

-

Loss of Pyridine (m/z 205.04): Cleavage of the N-C bond between the quinazolinone nitrogen and the pyridinyl ring is a likely fragmentation route, resulting in a stable quinazolinone-thiol fragment.

-

Loss of SH radical (m/z 250.06): The mercapto group can be lost as a radical, leading to a fragment corresponding to the rest of the molecule.

-

Pyridinium ion (m/z 79.04): The pyridinyl group itself can be observed as a fragment ion, especially at higher collision energies.

-

Secondary Fragmentation (e.g., loss of CO): The primary fragments can undergo further fragmentation, such as the loss of carbon monoxide from the quinazolinone ring, a characteristic fragmentation for this class of compounds.

Quantitative Analysis

For quantitative studies, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice.

MRM Transition Development

-

Select Precursor Ion: The most abundant and stable molecular ion, typically the [M+H]⁺ at m/z 283.07, is selected as the precursor ion.

-

Identify Product Ions: Perform a product ion scan of the precursor ion to identify the most intense and specific fragment ions. Based on the proposed fragmentation, promising candidates for product ions would be m/z 205.04 and m/z 250.06.

-

Optimize Collision Energy: For each MRM transition (e.g., 283.07 -> 205.04 and 283.07 -> 250.06), optimize the collision energy to maximize the signal of the product ion.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Transition | Use |

| 283.07 | 205.04 | Quantifier | For measurement |

| 283.07 | 250.06 | Qualifier | For confirmation |

Method Validation

A quantitative method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:

-

Linearity and Range: Typically assessed over several orders of magnitude with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: Determined at multiple concentration levels (low, medium, and high QC samples).

-

Selectivity and Specificity: Ensuring no interference from matrix components.

-

Matrix Effect: Evaluating the impact of the biological matrix on ionization efficiency.

-

Stability: Assessing the stability of the analyte in the matrix under various storage conditions.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that leverages the power of modern instrumentation to provide rich structural and quantitative information. By employing a systematic approach that combines high-resolution mass spectrometry for accurate mass determination with tandem mass spectrometry for structural elucidation, researchers can confidently identify and characterize this important molecule. Furthermore, the development of a validated LC-MS/MS method in MRM mode provides a powerful tool for its sensitive and specific quantification in complex samples, which is essential for advancing its development as a potential therapeutic agent. This guide serves as a comprehensive resource to empower researchers in their analytical journey with this fascinating compound.

References

-

General Principles of Mass Spectrometry: Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Pittsburgh, PA: Global View Publishing. [Link]

-

Electrospray Ionization: Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]

-

Fragmentation of Heterocyclic Compounds: Clerc, J. T., Pretsch, E., & Seibl, J. (1981). Structural Analysis of Organic Compounds by Spectroscopic Methods. Budapest: Akadémiai Kiadó. [Link]

-

High-Resolution Mass Spectrometry: Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometry: a historical perspective. Journal of the American Society for Mass Spectrometry, 19(9), 1329-1333. [Link]

-

Quantitative LC-MS/MS: US Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Mercapto-3-pyridin-3-ylquinazolin-4(3H)-one

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic characteristics of 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Quinazolinone derivatives are recognized for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The precise structural elucidation of these molecules is paramount for understanding their mechanism of action and for the development of new therapeutic agents. Infrared spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming the functional group identity and structural features of these complex molecules.

This guide is intended for researchers, scientists, and professionals in the field of drug development. It offers a detailed exploration of the theoretical principles underlying the IR analysis of the title compound, a practical experimental protocol for acquiring high-quality spectra, and a thorough interpretation of the expected vibrational modes.

Molecular Structure and Spectroscopic Significance

The molecular structure of this compound incorporates several key functional groups that give rise to a characteristic infrared spectrum. The quinazolinone core contains a cyclic amide (lactam) and an aromatic benzene ring. The molecule is further functionalized with a mercapto (or its tautomeric thione form) group at the 2-position and a pyridine ring at the 3-position. The potential for thione-thiol tautomerism is a critical aspect of this molecule's structure and will be reflected in its vibrational spectrum.

Diagram: Molecular Structure and Key Functional Groups

Caption: Molecular structure of this compound with key functional groups highlighted.

Principles of Infrared Spectroscopy for Structural Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The frequency of the absorbed radiation corresponds to the frequency of a specific molecular vibration (e.g., stretching, bending, scissoring). The key principle is that different functional groups have characteristic vibrational frequencies, allowing for their identification within a molecule.

For this compound, the primary vibrational modes of interest are:

-

O-H and N-H Stretching: In the region of 3500-3200 cm⁻¹, though the presence of a distinct N-H stretch from the quinazolinone ring may be indicative of its tautomeric form.

-

Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹.

-

S-H Stretching: A weak but sharp band expected around 2600-2550 cm⁻¹ if the thiol tautomer is present.

-

Carbonyl (C=O) Stretching: A strong, sharp absorption band characteristic of the amide group in the quinazolinone ring, generally appearing in the range of 1700-1650 cm⁻¹.

-

C=N and C=C Stretching: These absorptions from the quinazolinone and pyridine rings occur in the 1650-1450 cm⁻¹ region and are often coupled.

-

C-N Stretching: Found in the 1350-1200 cm⁻¹ range.

-

C=S Stretching: If the thione tautomer is dominant, a band in the 1250-1020 cm⁻¹ region can be expected.

-

Out-of-Plane (OOP) Bending: Characteristic bands for aromatic C-H bonds appear in the fingerprint region (below 1000 cm⁻¹), which can provide information about the substitution pattern of the aromatic rings.

Experimental Protocol: Acquiring the FTIR Spectrum

A standard and reliable method for obtaining the infrared spectrum of a solid sample like this compound is through the use of a Fourier-Transform Infrared (FTIR) spectrometer, often employing the KBr pellet technique.

Materials and Equipment

-

This compound (high purity)

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer (e.g., Thermo Nicolet Nexus 670 or similar)

-

Spatula and weighing paper

Step-by-Step Procedure

-

Sample Preparation:

-

Thoroughly dry the KBr powder in an oven at ~110°C for at least 2-4 hours to remove any adsorbed water, which can interfere with the spectrum.

-

Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr.

-

Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer a portion of the mixture to the pellet-forming die.

-

Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Diagram: Experimental Workflow for FTIR Analysis

Caption: Step-by-step workflow for obtaining the FTIR spectrum using the KBr pellet method.

Interpretation of the Infrared Spectrum

The infrared spectrum of this compound is expected to exhibit a series of absorption bands corresponding to its constituent functional groups. The precise positions of these bands can be influenced by factors such as hydrogen bonding and the electronic effects of the substituents.

Expected Vibrational Frequencies

The following table summarizes the anticipated major absorption bands based on literature data for structurally related quinazolinone derivatives.[1][3][4]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amide) | 3200 - 3100 | Medium | May be broad due to hydrogen bonding. |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of the quinazolinone and pyridine rings. |

| S-H Stretch (Thiol) | 2600 - 2550 | Weak | Presence indicates the thiol tautomer. Often difficult to observe. |

| C=O Stretch (Amide I) | 1690 - 1660 | Strong, Sharp | A key diagnostic band for the quinazolinone core.[1][2] |

| C=N / C=C Stretch | 1620 - 1450 | Medium to Strong | A series of bands from the coupled vibrations of the heterocyclic and aromatic rings. |

| N-H Bend (Amide II) | 1560 - 1540 | Medium | Often coupled with C-N stretching. |

| Aromatic C=C Stretch | 1480 - 1400 | Medium | From the benzene and pyridine rings. |

| C-N Stretch | 1350 - 1200 | Medium | |

| C=S Stretch (Thione) | 1250 - 1020 | Medium | Presence indicates the thione tautomer. |

| Aromatic C-H OOP Bend | 900 - 675 | Medium to Strong | Provides information on the substitution pattern of the aromatic rings. |

Analysis of Key Spectral Regions

-

High-Frequency Region (4000-2500 cm⁻¹): The presence of a broad band around 3200 cm⁻¹ would be indicative of the N-H stretching of the amide group. The aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹. A weak, sharp peak around 2550 cm⁻¹ would be strong evidence for the S-H group of the thiol tautomer.

-

Carbonyl Region (1800-1600 cm⁻¹): A strong and sharp absorption band between 1690 cm⁻¹ and 1660 cm⁻¹ is the most prominent feature and is assigned to the C=O stretching of the cyclic amide.[1] Its exact position can be influenced by the electronic nature of the substituents and hydrogen bonding.

-

Fingerprint Region (1600-600 cm⁻¹): This region will contain a complex pattern of bands arising from C=N, C=C, and C-N stretching, as well as various bending vibrations. The bands for the aromatic rings and the pyridine ring will be prominent here. The presence of a C=S stretching band around 1200 cm⁻¹ would support the existence of the thione tautomer. The out-of-plane C-H bending vibrations below 900 cm⁻¹ can help confirm the substitution patterns of the aromatic and pyridyl rings.

Conclusion

Infrared spectroscopy is an indispensable technique for the structural characterization of this compound. By carefully preparing the sample and acquiring a high-quality FTIR spectrum, researchers can confirm the presence of key functional groups, including the amide carbonyl, aromatic systems, and the mercapto/thione moiety. This guide provides a robust framework for conducting and interpreting these spectroscopic analyses, thereby supporting the advancement of research and development in medicinal chemistry.

References

- International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)

- Chemical Methodologies. (2023). Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxid.

- ResearchGate. (2022). Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one.

- Oriental Journal of Chemistry. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)

Sources

The Quinazolinone Core: A Journey from Ancient Remedies to Precision Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold, a fused bicyclic heterocycle, represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2][3][4] This technical guide provides a comprehensive exploration of the discovery and history of quinazolinone compounds, tracing their evolution from natural product origins and early synthetic explorations to their contemporary prominence in targeted cancer therapy. We will delve into the pivotal moments that have shaped our understanding of this versatile scaffold, from the serendipitous discovery of the sedative-hypnotic properties of methaqualone to the rational design of highly specific enzyme inhibitors. This guide will elucidate the key synthetic methodologies that have enabled the diversification of the quinazolinone library and dissect the mechanisms of action that underpin their therapeutic efficacy. Particular emphasis will be placed on the development of quinazolinone-based Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, which have revolutionized the treatment of certain cancers.[1]

Early History and Serendipitous Discoveries: The Dawn of Quinazolinones

The history of quinazolinone chemistry begins not in a modern laboratory, but with the investigation of natural products. The antimalarial properties of an Asian plant, Dichroa febrifuga, led to the isolation of the quinazolinone alkaloid febrifugine.[5][6] This discovery in the early 1950s sparked significant interest in the synthesis of quinazoline derivatives in a quest for new antimalarial agents.[6]

While the initial goal was to combat malaria, this synthetic exploration led to an unexpected breakthrough. In 1951, Indra Kishore Kacker and Syed Husain Zaheer in India synthesized 2-methyl-3-o-tolyl-4(3H)-quinazolinone, a compound that would later be known as methaqualone.[7][8][9] Though ineffective against protozoa, its potent hypnotic and sedative properties were soon recognized.[6][7][8]

The Rise and Fall of Methaqualone: A Cautionary Tale

Initially lauded as a safe, non-barbiturate sedative, methaqualone was marketed globally under brand names such as Quaalude and Mandrax.[8][9] Its rise in the 1960s and 1970s was meteoric, becoming one of the most prescribed sedatives.[8] However, its high potential for abuse and dependence soon became apparent, leading to widespread recreational use and a subsequent public health crisis.[8][9][10] This ultimately resulted in its strict control and eventual withdrawal from the market in most countries. The story of methaqualone serves as a critical lesson in drug development, highlighting the importance of thorough pharmacological profiling and the potential for unforeseen societal impact.

The Evolution of Synthetic Strategies: Building the Quinazolinone Arsenal

The journey from natural product isolation to the diverse library of quinazolinone derivatives available today has been driven by innovations in synthetic organic chemistry. Early methods laid the groundwork for more efficient and versatile approaches.

Foundational Synthetic Methodologies

Several classical methods have been instrumental in the synthesis of the 4(3H)-quinazolinone core:

-

Griess Synthesis (1869): The first reported synthesis of a quinazolinone derivative involved the reaction of cyanogen with anthranilic acid.[11]

-

Niementowski Synthesis: This straightforward method involves the condensation of anthranilic acid with amides to form the 4(3H)-quinazolinone ring system.[12][13]

-

Condensation of N-Acylanthranilic Acids with Primary Amines: This approach offers a versatile route to 3-substituted quinazolinones.[12]

These foundational methods, while effective, often required harsh reaction conditions. Modern advancements have focused on improving efficiency, yield, and environmental sustainability.

Modern Synthetic Innovations

Contemporary synthetic chemistry has introduced a range of powerful techniques for quinazolinone synthesis:

-

Microwave-Assisted Synthesis: This technology accelerates reaction times and often improves yields.

-

Multicomponent Reactions: These reactions allow for the construction of complex molecules in a single step, enhancing efficiency.

-

Catalytic Methods: The use of catalysts, such as copper and iridium complexes, has enabled milder and more selective syntheses.[14]

These advanced methodologies have been crucial in generating the vast chemical space of quinazolinone derivatives necessary for modern drug discovery programs.

The Modern Era: Quinazolinones in Targeted Cancer Therapy

The true renaissance of the quinazolinone scaffold came with the advent of targeted cancer therapy. The recognition that specific genetic mutations drive cancer growth opened the door for the rational design of drugs that could inhibit these aberrant pathways. The quinazolinone core proved to be an ideal scaffold for targeting a critical family of enzymes: tyrosine kinases.

Targeting the Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell growth, proliferation, and survival.[15] In many cancers, particularly non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell division.[16][17] This made EGFR an attractive target for therapeutic intervention.

Gefitinib (Iressa) and Erlotinib (Tarceva) were among the first EGFR tyrosine kinase inhibitors (TKIs) to be approved for the treatment of NSCLC.[1][18] These drugs, both featuring a quinazoline core, were designed to be competitive, reversible inhibitors of the ATP-binding site within the EGFR kinase domain.[15][19][20] By blocking ATP binding, they prevent the autophosphorylation and activation of the receptor, thereby shutting down downstream signaling pathways that promote tumor growth.[15][20][21]

The development of gefitinib was a landmark in personalized medicine. Initial clinical trials showed modest efficacy across the broader NSCLC population.[16] However, a subset of patients, particularly those of East Asian descent and non-smokers, exhibited dramatic responses.[16] Subsequent research revealed that these patients' tumors harbored specific activating mutations in the EGFR gene, which rendered them highly sensitive to gefitinib.[16][17] This discovery transformed the treatment paradigm for NSCLC, establishing the principle of using molecular biomarkers to guide therapy.

Table 1: Key Quinazolinone-Based EGFR Tyrosine Kinase Inhibitors

| Drug | Generation | Mechanism of Action | Key Indications |

| Gefitinib | First | Reversible EGFR TKI | EGFR-mutated NSCLC[1][18] |

| Erlotinib | First | Reversible EGFR TKI | EGFR-mutated NSCLC, Pancreatic Cancer[1][19][22] |

| Lapatinib | Second | Dual Reversible EGFR/HER2 TKI | HER2-positive Breast Cancer[23][24][25][26] |

| Afatinib | Second | Irreversible ErbB Family Blocker | EGFR-mutated NSCLC[27][28][29] |

Overcoming Resistance: The Second-Generation Irreversible Inhibitors

While first-generation EGFR TKIs were highly effective, patients inevitably developed resistance, often due to a secondary mutation in the EGFR gene (T790M).[19][30] This spurred the development of second-generation inhibitors designed to overcome this resistance.

Afatinib (Gilotrif) represents a significant evolution in quinazolinone-based EGFR inhibitors.[28] Unlike its predecessors, afatinib is an irreversible inhibitor.[27][28][29] It forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to sustained and potent inhibition.[29][30] Furthermore, afatinib is an ErbB family blocker, meaning it also inhibits other members of the EGFR family, such as HER2 and HER4.[28] This broader activity profile may contribute to its efficacy in overcoming some forms of resistance.[28]

Lapatinib (Tykerb) is another important second-generation quinazolinone derivative. It is a dual tyrosine kinase inhibitor that targets both EGFR and HER2 (Human Epidermal Growth Factor Receptor 2).[23][24][25][26][31] This dual activity makes it particularly effective in treating HER2-positive breast cancer, where it can be used in combination with other therapies.[25]

Diagram 1: Mechanism of Action of Reversible vs. Irreversible EGFR Inhibitors

Caption: Reversible vs. Irreversible EGFR Inhibition.

Beyond Cancer: The Broad Pharmacological Potential of Quinazolinones

While the success of quinazolinones in oncology is undeniable, the therapeutic potential of this scaffold extends far beyond cancer treatment. Researchers are actively exploring a wide range of pharmacological activities.[2][3][4][32][33]

-

Antimicrobial Activity: Quinazolinone derivatives have shown promise as antibacterial and antifungal agents.[34][35][36]

-

Anti-inflammatory Effects: Certain derivatives exhibit potent anti-inflammatory properties.[32][33]

-

Anticonvulsant Activity: The sedative properties of early quinazolinones have led to investigations into their potential as anticonvulsants.[1][32]

-

Antiviral Properties: Research is ongoing into the use of quinazolinones to combat various viral infections.[32][33]

The structural versatility of the quinazolinone core allows for extensive modification, enabling the fine-tuning of its pharmacological properties to target a diverse array of biological pathways.[1][37]

Experimental Protocol: General Synthesis of a 4(3H)-Quinazolinone via Niementowski Reaction

This protocol outlines a general procedure for the synthesis of a 4(3H)-quinazolinone derivative using the Niementowski reaction, a classic and reliable method.

Materials:

-

Anthranilic acid

-

Appropriate amide (e.g., formamide for an unsubstituted quinazolinone)

-

High-boiling point solvent (e.g., diphenyl ether or mineral oil)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine anthranilic acid (1 equivalent) and the desired amide (2-3 equivalents).

-

Heating: Heat the mixture to 130-150°C for 2-4 hours with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Add ethanol to the solidified mass and heat to reflux to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool, inducing crystallization of the product.

-

-

Purification:

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold ethanol.

-

For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol, acetic acid).

-

-

Characterization: Confirm the identity and purity of the synthesized quinazolinone derivative using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Causality behind Experimental Choices:

-

Excess Amide: Using an excess of the amide ensures that the anthranilic acid is the limiting reagent, driving the reaction to completion.

-

High Temperature: The condensation reaction requires significant thermal energy to overcome the activation barrier.

-

Recrystallization: This purification technique relies on the principle that the solubility of the desired compound and its impurities differ in a given solvent at different temperatures, allowing for their separation.

Diagram 2: General Workflow for Quinazolinone Synthesis and Evaluation

Caption: A typical workflow for the development of novel quinazolinone-based therapeutic agents.

Conclusion and Future Directions

The history of quinazolinone compounds is a testament to the power of chemical synthesis and the importance of both serendipity and rational design in drug discovery. From its origins in natural product chemistry and the unexpected discovery of methaqualone's sedative effects, the quinazolinone scaffold has evolved into a privileged structure in medicinal chemistry.[13] Its crowning achievement to date is its central role in the development of targeted therapies that have transformed the lives of cancer patients.

The future of quinazolinone research is bright. Ongoing efforts are focused on:

-

Developing next-generation inhibitors: Designing quinazolinones that can overcome emerging resistance mechanisms in cancer.

-

Exploring new therapeutic areas: Expanding the application of quinazolinones to treat infectious, inflammatory, and neurodegenerative diseases.[3][33]

-

Improving drug delivery: Formulating novel delivery systems to enhance the bioavailability and reduce the side effects of quinazolinone-based drugs.

As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the versatile quinazolinone core is poised to remain a vital component in the armamentarium of medicinal chemists for years to come.

References

- Burris, H. A. (2006). Lapatinib: a novel dual tyrosine kinase inhibitor with activity in solid tumors. Annals of Pharmacotherapy, 40(2), 261-269.

-

Drugs.com. (2024). How does erlotinib work (mechanism of action)?. Retrieved from [Link]

- Medina, P. J., & Goodin, S. (2006). Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity.

-

Wikipedia. (2024). Lapatinib. Retrieved from [Link]

-

Wikipedia. (2024). Erlotinib. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of action of erlotinib. Retrieved from [Link]

- Ibrahim, M., & Al-shaimaa, S. (2024). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. Journal of Medicinal and Pharmaceutical Chemistry Research, 6(2), 1-13.

-

MDPI. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]

-

PubMed. (2018). Covalent inhibition of epidermal growth factor receptor using a long-lived iridium(III)-afatinib probe. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Erlotinib Hydrochloride?. Retrieved from [Link]

-

ResearchGate. (n.d.). Illustrates Erlotinib's mechanism of action in inhibiting EGFR signaling in cancer cells. Retrieved from [Link]

-

CreationWiki. (n.d.). Methaqualone. Retrieved from [Link]

-

PubMed. (2015). Next-Generation Covalent Irreversible Kinase Inhibitors in NSCLC: Focus on Afatinib. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Lapatinib Ditosylate Hydrate?. Retrieved from [Link]

-

Scite.ai. (2024). Novel quinazoline derivatives: key pharmacological activities. Retrieved from [Link]

-

PubMed Central. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]

-

MDPI. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Retrieved from [Link]

-

PubMed. (2024). A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. Retrieved from [Link]

-

Wikipedia. (2024). Quinazoline. Retrieved from [Link]

-

Wikipedia. (2024). Methaqualone. Retrieved from [Link]

-

PubMed. (2018). Antibody-assisted target identification reveals afatinib, an EGFR covalent inhibitor, down-regulating ribonucleotide reductase. Retrieved from [Link]

-

YMER. (2022). A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones. Retrieved from [Link]

-

PubMed Central. (2013). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Retrieved from [Link]

-

PubMed. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Retrieved from [Link]

-

ResearchGate. (2022). The Medicinal Functionality of Quinazolines. Retrieved from [Link]

-

MDPI. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Retrieved from [Link]

-

Semantic Scholar. (n.d.). QUINAZOLINE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. Retrieved from [Link]

-

Scite.ai. (2024). Study on quinazolinone derivative and their pharmacological actions. Retrieved from [Link]

-

PubMed Central. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Retrieved from [Link]

-

PubMed Central. (2019). Characterization of Covalent-Reversible EGFR Inhibitors. Retrieved from [Link]

-

ResearchGate. (2021). Chemistry and activity of quinazoline moiety: A systematic review study. Retrieved from [Link]

-

Rhodium.ws. (n.d.). A survey of reported synthesis of methaqualone and some positional and structural isomers. Retrieved from [Link]

-

ACS Publications. (2026). Discovery of Quinazolinone Derivatives as Potent PARP1 Inhibitors. Retrieved from [Link]

-

ResearchGate. (2001). A survey of reported synthesis of methaqualone and some positional and structural isomers. Retrieved from [Link]

-